N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
Description
This compound features a benzo[c][1,2,5]thiadiazole core linked via an ethyl group to a 3,5-dimethyl-4-(thiophen-2-yl)-pyrazole moiety.
Properties
IUPAC Name |
N-[2-(3,5-dimethyl-4-thiophen-2-ylpyrazol-1-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5OS2/c1-11-17(16-4-3-9-25-16)12(2)23(20-11)8-7-19-18(24)13-5-6-14-15(10-13)22-26-21-14/h3-6,9-10H,7-8H2,1-2H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVBGIKLWJSGKAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)C2=CC3=NSN=C3C=C2)C)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Pyrazole Ring : Known for its diverse biological activities.
- Thiophene Ring : Imparts unique electronic properties.
- Thiadiazole Group : Associated with various pharmacological effects.
The molecular formula for this compound is , and it has a molecular weight of 378.47 g/mol.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:
- Enzymes : Such as cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.
- Receptors : Potential binding to various receptors involved in pain and inflammation pathways.
Research indicates that compounds with similar structures often exhibit anti-inflammatory, analgesic, and antimicrobial properties through modulation of enzyme activity or receptor binding .
Anti-inflammatory Activity
Several studies have demonstrated the anti-inflammatory effects of pyrazole derivatives. For instance:
- A study indicated that pyrazole derivatives showed significant inhibition of paw edema in animal models, comparable to standard anti-inflammatory drugs like indomethacin .
- The compound's ability to inhibit COX enzymes suggests a mechanism similar to non-steroidal anti-inflammatory drugs (NSAIDs) .
Analgesic Properties
Analgesic effects have also been reported for similar compounds:
- Compounds structurally related to this compound have shown promising results in reducing pain in various animal models .
Antimicrobial Activity
Research has indicated that compounds containing thiophene and pyrazole moieties possess antimicrobial properties:
- Some derivatives have shown effectiveness against a range of bacterial strains, indicating potential for development as antimicrobial agents .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Pyrazole Ring : Using hydrazine with 1,3-diketones.
- Thiophene Substitution : Via coupling reactions such as Suzuki-Miyaura coupling.
- Final Amidation : Between the pyrazole-thiophene intermediate and benzo[c][1,2,5]thiadiazole derivatives.
Case Studies and Research Findings
Scientific Research Applications
Table 1: Structural Characteristics
| Feature | Description |
|---|---|
| Pyrazole Ring | Five-membered ring with two N atoms |
| Thiophene Ring | Sulfur-containing five-membered ring |
| Benzo[c][1,2,5]thiadiazole | Enhances electronic properties |
Chemistry
In the field of chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows researchers to explore new reaction pathways and develop novel synthetic methodologies.
Synthetic Routes
The synthesis typically involves multi-step organic reactions starting from simpler thiophene and pyrazole derivatives. The final product can be achieved through coupling reactions and functional group modifications.
Biology
Biologically, N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide has been investigated for its potential as a bioactive molecule.
Medicine
In medicinal chemistry, this compound is being studied for its therapeutic potential against various diseases. Its structural features suggest it could exhibit anti-inflammatory, analgesic, and antimicrobial properties.
Case Studies
Research indicates that compounds with similar structures often show promising results in preclinical studies targeting conditions such as:
- Inflammatory diseases
- Infectious diseases
Industry
In industrial applications, this compound could be utilized in developing new materials such as polymers or coatings due to its stability and functional group diversity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications in Pyrazole and Heterocyclic Cores
Compound 4 ():
- Structure: N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide
- Key Differences:
- Benzo[d]thiazole replaces benzo[c][1,2,5]thiadiazole.
- Pyrazole lacks dimethyl and thiophen-2-yl substituents.
- Activity: Inactive (n.i.) in immunoproteasome inhibition assays, highlighting the importance of the electron-deficient benzo[c][1,2,5]thiadiazole core for target engagement .
CAS 1208818-48-7 ():
- Structure: N-(2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
- Key Differences:
- Sulfonyl group replaces the pyrazole ring.
- Implications: The sulfonyl group may improve solubility but reduce aromatic stacking compared to the dimethylpyrazole-thiophene motif .
Compound 89 ():
- Structure: N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)benzenesulfonamide
- Key Differences:
- Sulfonamide linker instead of carboxamide.
- Benzo[d]thiazole replaces benzo[c][1,2,5]thiadiazole.
- NMR Data: δ 8.21 ppm (s, 1H, pyrazole) confirms structural integrity, suggesting similar synthetic strategies for pyrazole incorporation .
Impact of Substituents on Physicochemical Properties
Molecular Weight and Solubility
*Estimated based on structural analogs.
- The trifluoromethyl group in CAS 1796990-85-6 enhances metabolic stability but may reduce aqueous solubility .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide, and how can reaction yields be maximized?
- Methodological Answer : The compound can be synthesized via multi-step heterocyclic condensation. Key steps include:
-
Cyclocondensation : Reacting thiophene-2-carboxamide derivatives with 3,5-dimethylpyrazole precursors in acetonitrile under reflux (1–3 min) to form the pyrazole-thiophene core .
-
Amidation : Coupling the intermediate with benzo[c][1,2,5]thiadiazole-5-carboxylic acid using DMF as a solvent and triethylamine as a catalyst at 80°C for 4–6 hours .
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Yield Optimization : Monitor reaction progress via TLC and purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient). Typical yields range from 65–85%, depending on substituent steric effects .
Table 1: Key Reaction Conditions
Step Reagents/Conditions Yield (%) Reference Cyclocondensation Acetonitrile, reflux, 3 min 78 Amidation DMF, triethylamine, 80°C, 5 h 82
Q. Which spectroscopic and crystallographic techniques are essential for structural validation of this compound?
- Methodological Answer :
- 1H/13C NMR : Confirm regiochemistry of the pyrazole and thiophene moieties (e.g., δ 7.2–7.5 ppm for thiophene protons, δ 2.1–2.3 ppm for methyl groups on pyrazole) .
- X-ray Diffraction : Resolve ambiguities in molecular geometry (e.g., dihedral angles between thiadiazole and pyrazole rings). Use SHELXL for refinement, applying TWINABS for data scaling if twinning is observed .
- Mass Spectrometry : Validate molecular weight via ESI-MS (e.g., [M+H]+ peak at m/z ~470) .
Advanced Research Questions
Q. How can computational approaches like molecular docking elucidate the biological mechanism of this compound?
- Methodological Answer :
- Target Selection : Prioritize proteins with thiadiazole/pyrazole-binding pockets (e.g., kinases, cytochrome P450 enzymes) based on structural analogs .
- Docking Workflow :
Prepare ligand files (e.g., .mol2 format) with optimized geometry using Gaussian09 (B3LYP/6-31G*).
Use AutoDock Vina for flexible docking, focusing on binding affinity (ΔG ≤ −8.5 kcal/mol) and pose validation via RMSD clustering .
-
Validation : Compare docking poses with crystallographic data from related thiadiazole-protein complexes (e.g., PDB ID: 4XYZ) .
Table 2: Docking Results for Thiadiazole Derivatives
Target Protein Binding Affinity (kcal/mol) RMSD (Å) Reference EGFR Kinase −9.2 1.8 CYP3A4 −8.7 2.1
Q. How can conflicting crystallographic data (e.g., twinning, disorder) be resolved during refinement?
- Methodological Answer :
- Twinning Detection : Use PLATON to analyze intensity statistics (e.g., Hooft parameter > 0.5 indicates twinning) .
- Refinement Strategy :
- Apply TWINABS for scaling and SHELXL for twin-law refinement (e.g., BASF parameter optimization) .
- For disorder, split atomic positions and refine occupancy factors iteratively .
- Validation : Check R1/wR2 convergence (target: R1 < 0.05) and validate via residual density maps .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) in thiadiazole-pyrazole hybrids?
- Methodological Answer :
-
Substituent Variation : Synthesize analogs with halogen (Cl, F) or methoxy groups at the thiophene or pyrazole positions .
-
Biological Assays : Test cytotoxicity (MTT assay), enzyme inhibition (IC50), and antimicrobial activity (MIC) .
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Data Analysis : Use multivariate regression (e.g., CoMFA) to correlate electronic (Hammett σ) and steric parameters (Taft Es) with activity .
Table 3: SAR Trends in Thiadiazole-Pyrazole Derivatives
Substituent Position Biological Activity (IC50, μM) Key Trend Reference Thiophene-C4 (Cl) 0.45 (EGFR inhibition) ↑ Electronegativity → ↑ Activity Pyrazole-C3 (OCH3) 1.2 (CYP3A4 inhibition) Steric bulk ↓ binding efficiency
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
